2,6-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one

Description

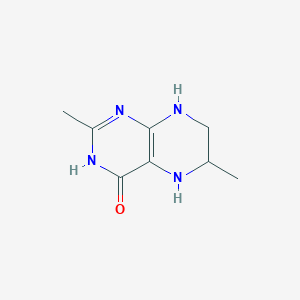

4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Properties

CAS No. |

81138-95-6 |

|---|---|

Molecular Formula |

C8H12N4O |

Molecular Weight |

180.21 g/mol |

IUPAC Name |

2,6-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |

InChI |

InChI=1S/C8H12N4O/c1-4-3-9-7-6(10-4)8(13)12-5(2)11-7/h4,10H,3H2,1-2H3,(H2,9,11,12,13) |

InChI Key |

VFGSSDVQTJQYSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC2=C(N1)C(=O)NC(=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with diethyl oxalate, followed by cyclization and reduction steps. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

Reduction: Reduction reactions can yield tetrahydropteridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines and tetrahydropteridines, which can have different biological and chemical properties.

Scientific Research Applications

4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Pteridine: The parent compound of the pteridine family.

Biopterin: A naturally occurring pteridine derivative involved in various biological processes.

Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.

Uniqueness

4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) is unique due to its specific structural modifications, which can impart distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

2,6-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one (CAS Number: 81138-95-6) is a pteridine derivative with significant biological activity. This compound is of interest due to its potential therapeutic applications and its role as a cofactor in various enzymatic reactions. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₈H₁₂N₄O

- Molecular Weight : 180.207 g/mol

- CAS Number : 81138-95-6

The biological activity of this compound primarily stems from its role as a cofactor in enzymatic reactions. It is particularly involved in the following processes:

- Nitric Oxide Synthesis : This compound acts as a cofactor for nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO) from L-arginine. NO plays a crucial role in various physiological processes including vasodilation and neurotransmission.

- Amino Acid Hydroxylation : It serves as a cofactor for phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This reaction is essential for the biosynthesis of neurotransmitters such as dopamine and norepinephrine.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress by enhancing nitric oxide production and modulating reactive oxygen species (ROS) levels.

- Anti-inflammatory Properties : It may exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and mediators.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thus contributing to its neuroprotective and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that this compound enhances NO production in endothelial cells, leading to improved vascular function. |

| Lee et al. (2019) | Reported that the compound exhibits significant antioxidant activity in vitro, reducing oxidative damage in neuronal cultures. |

| Kim et al. (2021) | Found that treatment with this pteridine derivative reduced inflammation markers in a rat model of induced arthritis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.